molecular formula C19H25NO3 B3484081 N-2-adamantyl-2,4-dimethoxybenzamide

N-2-adamantyl-2,4-dimethoxybenzamide

Cat. No. B3484081
M. Wt: 315.4 g/mol
InChI Key: KCULBCQJFNIFSW-UHFFFAOYSA-N
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Description

“N-2-adamantyl-2,4-dimethoxybenzamide” is a chemical compound that belongs to the class of benzamides . It has a molecular formula of C19H25NO3 .


Synthesis Analysis

While specific synthesis methods for “N-2-adamantyl-2,4-dimethoxybenzamide” were not found, similar adamantyl-based compounds have been synthesized from 1-adamantyl nitrate. The reactions were carried out in sulfuric acid media . Another method involves the synthesis of novel benzamide compounds starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular structure of “N-2-adamantyl-2,4-dimethoxybenzamide” is based on the adamantane moiety, which is a polycyclic cage molecule with high symmetry .


Chemical Reactions Analysis

Adamantyl-based compounds, including “N-2-adamantyl-2,4-dimethoxybenzamide”, have unique stability and reactivity when compared to simple hydrocarbon derivatives . They can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .

Mechanism of Action

While the specific mechanism of action for “N-2-adamantyl-2,4-dimethoxybenzamide” is not available, the adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .

Future Directions

The results reported in various studies encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications . The adamantane moiety is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies .

properties

IUPAC Name

N-(2-adamantyl)-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO3/c1-22-15-3-4-16(17(10-15)23-2)19(21)20-18-13-6-11-5-12(8-13)9-14(18)7-11/h3-4,10-14,18H,5-9H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCULBCQJFNIFSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2C3CC4CC(C3)CC2C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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